

"validating the antiviral efficacy of glycyrrhizic acid against different viral strains"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Licorice acid*

Cat. No.: *B1675302*

[Get Quote](#)

A Comparative Guide to the Antiviral Efficacy of Glycyrrhizic Acid

For Researchers, Scientists, and Drug Development Professionals

Glycyrrhizic acid (GA), a major active triterpenoid saponin from licorice root (*Glycyrrhiza* species), has a long history in traditional medicine. Modern research has substantiated its broad-spectrum pharmacological activities, including significant antiviral properties against a diverse range of DNA and RNA viruses.^{[1][2]} This guide provides an objective comparison of GA's antiviral efficacy across different viral strains, supported by experimental data, detailed methodologies for key assays, and visualizations of its mechanisms of action.

Quantitative Comparison of Antiviral Activity

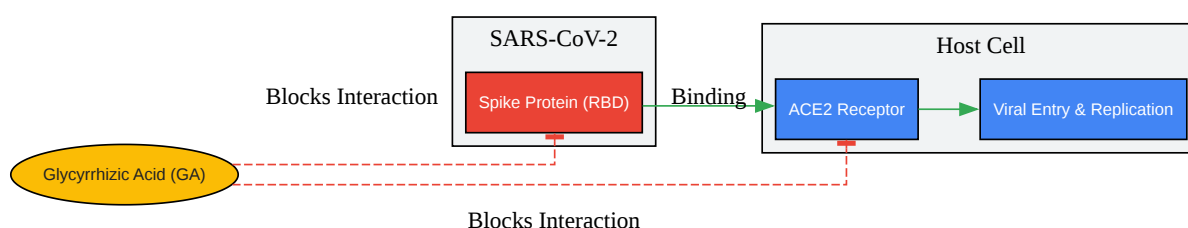
The antiviral efficacy of glycyrrhizic acid has been quantified against numerous viruses. The following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) from various in vitro studies, providing a comparative look at its potency.

Virus Family	Viral Strain	Cell Line	Assay Type	IC ₅₀ / EC ₅₀	Citation
Coronaviridae	SARS-CoV	Vero	Cytopathic Effect (CPE)	EC ₅₀ : 365 µM	[1][2]
SARS-CoV-2	Vero E6	CPE / RNA Level	EC ₅₀ : 0.44 mg/mL	[3]	
SARS-CoV-2	Vero E6	CPE	Complete Neutralization : 0.5 mg/mL	[1][4]	
SARS-CoV-2	-	S-RBD/ACE2 Interaction	IC ₅₀ : 22 µM	[3]	
Porcine Epidemic Diarrhea Virus (PEDV)	Vero	-	Inhibits entry & replication	[1]	
Herpesviridae	Epstein-Barr Virus (EBV)	Raji	Viral Inhibition	IC ₅₀ : 0.04 mM	[1][2][5]
Herpes Simplex Virus 1 (HSV-1)	-	-	Irreversibly inactivates virus particles	[6]	
Retroviridae	Human Immunodeficiency Virus (HIV)	MT-4	Plaque Formation	Complete Inhibition: 0.6 mM	[7]
Flaviviridae	Zika Virus (ZIKV)	-	CPE / Infectivity	IC ₅₀ : 0.09–1.20 µM (derivatives)	[1][2]
Hepatitis Viruses	Hepatitis C Virus (HCV)	Hepatocytes	Viral Titer	IC ₅₀ : 7 ± 1 µg/mL	[6]

Key Mechanisms of Antiviral Action

Glycyrrhizic acid exerts its antiviral effects through multiple mechanisms, often targeting early stages of the viral life cycle, such as attachment and entry, as well as modulating host immune responses.

One of the well-documented mechanisms involves the inhibition of viral entry. In the case of SARS-CoV-2, GA has been shown to directly interact with the viral Spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).^{[1][2][7][8][9]} This interaction disrupts the binding of the virus to the cell surface, a critical first step for infection.



[Click to download full resolution via product page](#)

GA interferes with SARS-CoV-2 binding to the ACE2 receptor.

Furthermore, GA modulates inflammatory pathways by targeting the High Mobility Group Box 1 (HMGB1) protein.^{[6][10][11]} HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from infected cells, can bind to Toll-like Receptor 4 (TLR4), triggering a pro-inflammatory cytokine storm. GA can bind to HMGB1, inhibiting this interaction and thereby attenuating excessive inflammation associated with severe viral infections.^{[6][10]}

Experimental Protocols

Objective validation of antiviral efficacy relies on standardized and reproducible experimental procedures. Below are detailed methodologies for three key assays used in the evaluation of glycyrrhizic acid.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and determining the concentration of an antiviral compound required to inhibit plaque formation by 50% (IC₅₀).

Objective: To determine the concentration of glycyrrhizic acid that inhibits viral plaque formation.

Methodology:

- Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) into 6-well or 24-well plates and incubate until a confluent monolayer is formed (typically 24 hours).[\[3\]](#)[\[12\]](#)
- Compound Preparation: Prepare serial dilutions of glycyrrhizic acid in a serum-free cell culture medium. The concentration range should span the expected IC₅₀ value.
- Infection: Remove the growth medium from the cell monolayers. Add a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) mixed with the corresponding dilution of glycyrrhizic acid to each well.[\[13\]](#) Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
- Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.[\[12\]](#)[\[13\]](#)
- Overlay: After adsorption, remove the virus-compound inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.4-1.2% methylcellulose or agarose) mixed with the respective concentration of glycyrrhizic acid. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[\[12\]](#)
- Incubation: Incubate the plates for 2-10 days, depending on the virus replication kinetics, until visible plaques are formed in the virus control wells.[\[13\]](#)[\[14\]](#)
- Fixation and Staining: Fix the cells with a 4-10% formaldehyde solution. Remove the overlay and stain the cell monolayer with a solution like 0.5% crystal violet, which stains viable cells. Plaques will appear as clear, unstained zones.[\[12\]](#)[\[13\]](#)
- Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC₅₀

value is determined by plotting the percentage of inhibition against the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay is crucial for ensuring that the observed antiviral activity is not due to the compound killing the host cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the 50% cytotoxic concentration (CC_{50}) of glycyrrhizic acid on the host cell line.

Methodology:

- **Cell Seeding:** Seed host cells in a 96-well plate at a predetermined density and incubate for 24 hours.[\[15\]](#)[\[16\]](#)
- **Compound Treatment:** Add serial dilutions of glycyrrhizic acid to the wells and incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[\[15\]](#)[\[17\]](#) Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[\[16\]](#)
- **Solubilization:** Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the insoluble formazan crystals.[\[16\]](#)[\[17\]](#)
- **Absorbance Measurement:** Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-600 nm.[\[15\]](#)
- **Analysis:** Calculate cell viability as a percentage relative to untreated control cells. The CC_{50} is the concentration of the compound that reduces cell viability by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR)

This assay measures the amount of viral RNA in a sample, providing a direct quantification of viral replication.

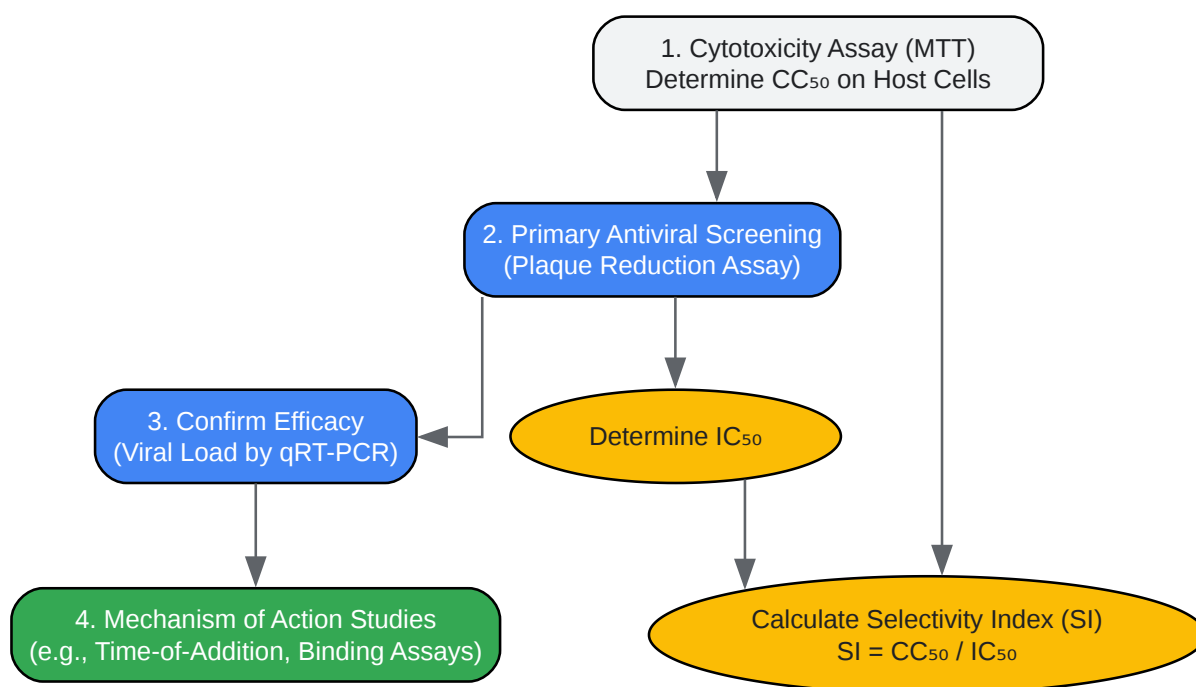
Objective: To quantify the reduction in viral RNA replication in the presence of glycyrrhizic acid.

Methodology:

- **Experimental Setup:** Infect cell monolayers with the target virus in the presence of serial dilutions of glycyrrhizic acid, as described in the plaque reduction assay.
- **RNA Extraction:** At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells and/or supernatant. Extract total RNA using a commercial viral RNA extraction kit.
- **Reverse Transcription (RT):** Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific or random primers. This step is essential as PCR only amplifies DNA.[\[4\]](#)[\[18\]](#)
- **Quantitative PCR (qPCR):** Perform qPCR using primers and probes specific to a conserved region of the viral genome. The reaction is run on a real-time PCR machine that monitors the amplification of the target sequence in real-time using a fluorescent reporter.[\[19\]](#)[\[20\]](#)
- **Quantification:** A standard curve is generated using known quantities of a plasmid containing the target viral sequence. The amount of viral RNA in the experimental samples is calculated by comparing their amplification cycle (Ct value) to the standard curve.[\[20\]](#) Results are expressed as viral copy number per mL or per μg of total RNA.
- **Analysis:** The reduction in viral RNA copies in treated samples is compared to untreated virus controls to determine the inhibitory effect of glycyrrhizic acid.

General Experimental Workflow

The evaluation of a potential antiviral agent follows a structured workflow, beginning with cytotoxicity assessment and progressing to specific efficacy assays.



[Click to download full resolution via product page](#)

Standard workflow for in vitro antiviral compound evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. karger.com [karger.com]
- 6. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]
- 9. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycyrrhetic acid alleviates hepatic inflammation injury in viral hepatitis disease via a HMGB1-TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- To cite this document: BenchChem. ["validating the antiviral efficacy of glycyrrhizic acid against different viral strains"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675302#validating-the-antiviral-efficacy-of-glycyrrhizic-acid-against-different-viral-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com